molecular formula C7H13NO2 B1486698 N-methoxy-N-methylcyclobutanecarboxamide CAS No. 640768-72-5

N-methoxy-N-methylcyclobutanecarboxamide

Cat. No.: B1486698
CAS No.: 640768-72-5
M. Wt: 143.18 g/mol
InChI Key: HKNFUJIVKFTWJB-UHFFFAOYSA-N
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Description

N-methoxy-N-methylcyclobutanecarboxamide is an organic compound with the chemical formula C₇H₁₃NO₂. It is a white crystalline solid that is commonly used as a reagent in biochemical research and organic synthesis . The compound is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylcyclobutanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclobutanecarboxylic acid with oxalyl chloride and N,N-dimethylformamide in dichloromethane at 0-20°C. This is followed by the addition of N,O-dimethylhydroxylamine hydrochloride and triethylamine . Another method involves the use of cyclobutanecarbonyl chloride, triethylamine, and N,O-dimethyl hydroxylamine in tetrahydrofuran at 0°C, allowing the reaction mixture to warm to ambient temperature and stir for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents that are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, triethylamine, and dichloromethane . The conditions for these reactions vary, but they often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted cyclobutanecarboxamides.

Scientific Research Applications

N-methoxy-N-methylcyclobutanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methoxy-N-methylcyclobutanecarboxamide include:

  • N-methylcyclobutanecarboxamide
  • N-methoxycyclobutanecarboxamide
  • N-methyl-N-methoxyacetamide

Uniqueness

This compound is unique due to its combination of a cyclobutane ring and the N-methoxy-N-methyl functional groups. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-methoxy-N-methylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(10-2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNFUJIVKFTWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665564
Record name N-Methoxy-N-methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640768-72-5
Record name N-Methoxy-N-methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of N,O-dimethoxyhydroxylamine hydrochloride (1.95 g, 20 mmol) in DCM (50 mL) was added DIPEA (7.0 mL, 40.0 mmol) and cyclobutanecarboxylic acid (1.9 mL, 20 mmol). After stirring for 5 min, EDC (4.2 g, 22.0 mmol) was added and the reaction mixture was stirred overnight while allowing it to warm to room temperature. The mixture was diluted with DCM (50 mL) and was transferred to a separatory funnel. The organic layer was washed with saturated aqueous NaHCO3 (2×50 mL), water (1×50 mL), brine (50 mL), dried (MgSO4) and concentrated. Chromatography (SiO2, eluted with petrol-EtOAc 0-40%) gave the title compound (1.9 g, 67%) as an oil. MS: [M+H]+=144.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethoxyhydroxylamine hydrochloride
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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